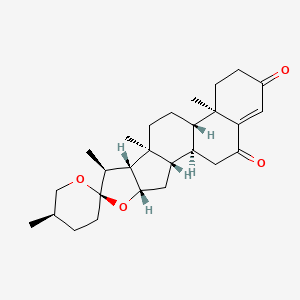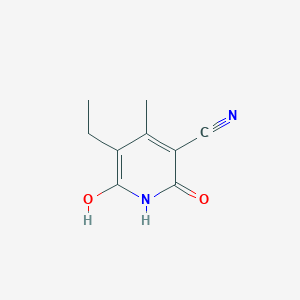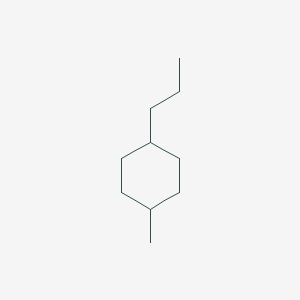
1-Methyl-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its structural simplicity and is often used in various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the Friedel-Crafts alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding aromatic compounds. This method ensures high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert this compound into simpler alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
1-Methyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are studied for potential biological activity and interactions with biological molecules.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-propylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methyl and propyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. The molecular targets and pathways involved vary based on the specific chemical context .
Comparación Con Compuestos Similares
Cyclohexane: The parent compound, lacking the methyl and propyl substitutions.
1-Methylcyclohexane: A simpler derivative with only a methyl group substitution.
4-Propylcyclohexane: Another derivative with only a propyl group substitution.
Uniqueness: 1-Methyl-4-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Propiedades
Número CAS |
4291-81-0 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


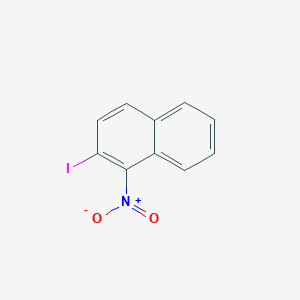

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)

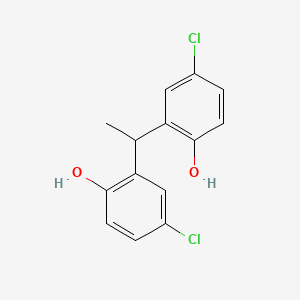
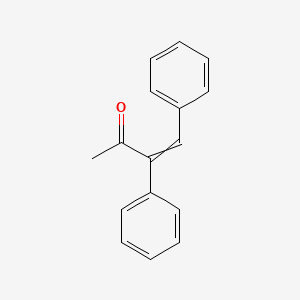
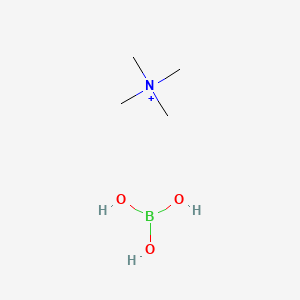
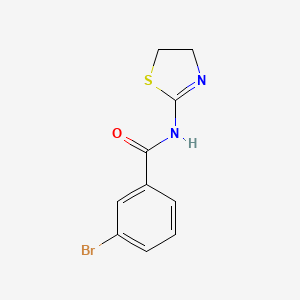
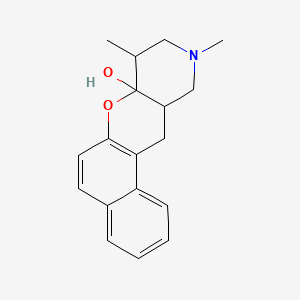
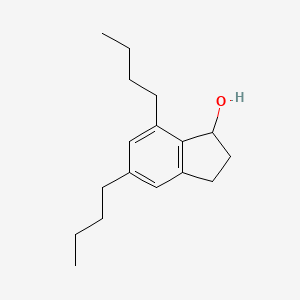

![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
